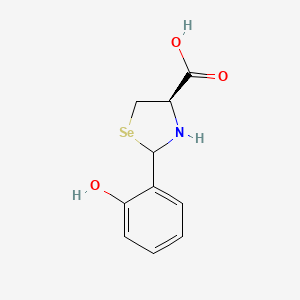
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.
Mechanism of Action
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.
Uniqueness
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.
Properties
CAS No. |
924636-78-2 |
|---|---|
Molecular Formula |
C10H11NO3Se |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
InChI Key |
YARWXAWBFFCIQQ-JAVCKPHESA-N |
Isomeric SMILES |
C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Canonical SMILES |
C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


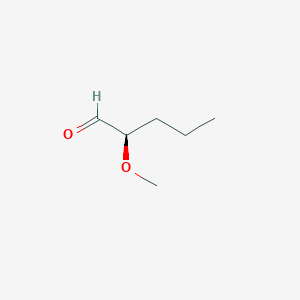
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
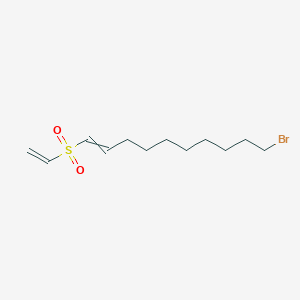
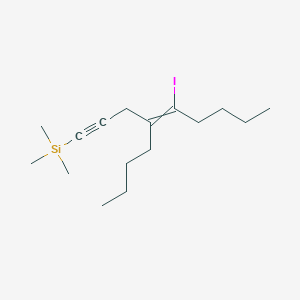
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
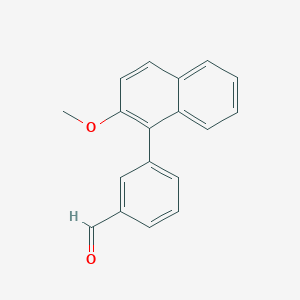
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
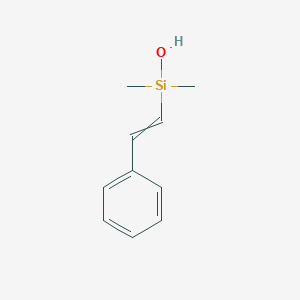
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
